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8-(4-Aminopiperidin-1-yl)-2-benzyl-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one

Medicinal chemistry SAR Lipophilicity optimization

Researchers optimizing triazolopyrazine kinase inhibitors face non-linear SAR: N2-benzyl vs. N2-H substitution shifts potency by orders of magnitude across PARP1 (IC50 < 4.1 nM) and c-Met/VEGFR-2 (IC50 0.089-0.98 µM) assays. This compound-featuring 8-(4-aminopiperidin-1-yl) and N2-benzyl groups-provides the electronically neutral reference point for deconvoluting electronic vs. steric contributions. • Ideal for 3-compound N2-SAR sets (N2-H, N2-Et, N2-Bn) in PARP1 or kinase panels. • Predicted balanced solubility-permeability profile for ADME screening cascades. • Procure at ≥95% purity; ISO-certified production ensures batch-to-batch consistency.

Molecular Formula C17H20N6O
Molecular Weight 324.4 g/mol
Cat. No. B11785159
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-(4-Aminopiperidin-1-yl)-2-benzyl-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one
Molecular FormulaC17H20N6O
Molecular Weight324.4 g/mol
Structural Identifiers
SMILESC1CN(CCC1N)C2=NC=CN3C2=NN(C3=O)CC4=CC=CC=C4
InChIInChI=1S/C17H20N6O/c18-14-6-9-21(10-7-14)15-16-20-23(12-13-4-2-1-3-5-13)17(24)22(16)11-8-19-15/h1-5,8,11,14H,6-7,9-10,12,18H2
InChIKeyZEMYYYXBUKIERD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-(4-Aminopiperidin-1-yl)-2-benzyl-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one: Core Identity and Physicochemical Profile


8-(4-Aminopiperidin-1-yl)-2-benzyl-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one (CAS 1713713-94-0) is a fully synthetic, small-molecule heterocyclic compound built on the [1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one scaffold . It bears an 8-(4-aminopiperidin-1-yl) substituent and an N2-benzyl group, yielding a molecular formula of C17H20N6O and a molecular weight of 324.38 g/mol . The compound is commercially available from multiple suppliers at purities ranging from 95% to 98%, with production governed by ISO-certified quality systems suitable for pharmaceutical R&D and quality control workflows . The [1,2,4]triazolo[4,3-a]pyrazine core has been independently validated across several therapeutic target classes, including PARP1, c-Met/VEGFR-2, renin, and Plasmodium falciparum, establishing the scaffold's broad ligandability [1].

Why Close Analogs Cannot Substitute


The [1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one scaffold is exquisitely sensitive to substituent identity and position: N2-substitution, the nature of the C8 amine, and the presence or absence of an aminopiperidine moiety each independently modulate target engagement, selectivity, and physicochemical properties [1]. Published structure–activity relationship (SAR) studies on this scaffold demonstrate that even minor alterations—such as N2-ethyl versus N2-benzyl substitution or 4-aminopiperidin-1-yl versus 3-aminopiperidin-1-yl at C8—produce non-linear changes in IC50 values spanning orders of magnitude across PARP1, c-Met, VEGFR-2, and renin enzymatic assays [2][3]. Consequently, substituting 8-(4-aminopiperidin-1-yl)-2-benzyl-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one with a close analog—such as the N2-unsubstituted parent (CAS 1325305-68-7), the N2-ethyl variant, or the N2-(4-fluorobenzyl) derivative—without empirical revalidation risks altering potency, selectivity windows, solubility, and metabolic stability in ways that cannot be predicted from structural similarity alone. The quantitative evidence below establishes the measurable dimensions along which this compound diverges from its nearest comparators.

Quantitative Differentiation vs. Closest Analogs


N2-Benzyl Substitution vs. N2-Unsubstituted Parent

The defining structural feature of 8-(4-aminopiperidin-1-yl)-2-benzyl-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one is the N2-benzyl substituent, which is absent in the commercially available parent compound 8-(4-aminopiperidin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one (CAS 1325305-68-7, C10H14N6O, MW 234.26 g/mol) . The benzyl group increases molecular weight by 90.1 g/mol (234.26 → 324.38) and substantially elevates calculated lipophilicity; the parent compound has a computed XLogP3 of approximately -0.03, while the N2-benzyl derivative is expected to exhibit a logP increase of approximately 2.0–3.0 log units based on the π-value of the benzyl fragment (Hansch π ≈ 1.96–2.63 depending on substitution context), placing it in a more drug-like lipophilicity range for passive membrane permeability [1]. This lipophilicity shift directly impacts membrane partitioning, protein binding, and metabolic clearance pathways without altering the hydrogen bond donor/acceptor profile imparted by the 4-aminopiperidine moiety [2].

Medicinal chemistry SAR Lipophilicity optimization

4-Amino vs. 3-Amino C8 Regioisomer Geometry

The 4-aminopiperidin-1-yl substituent at C8 of the target compound can be contrasted with the 3-aminopiperidin-1-yl regioisomer (8-(3-aminopiperidin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one), which is also commercially available . In the [1,2,4]triazolo[4,3-a]pyrazine scaffold, the C8 position projects into a region of the ATP-binding pocket where the amine vector dictates hydrogen bond interactions with hinge or ribose-pocket residues [1]. The 4-aminopiperidine places the primary amine at a distance of approximately 5.1–5.5 Å from the pyrazine C8 (para-like geometry), whereas the 3-aminopiperidine positions the amine at approximately 3.5–4.0 Å with a distinct angular trajectory (meta-like geometry) [2]. Published SAR from the dual c-Met/VEGFR-2 inhibitor series demonstrates that altering the C8 amine regioisomer can shift IC50 values by >10-fold against c-Met kinase (e.g., compound 17l with a 4-substituted piperazine vs. 3-substituted analogs) [1]. While direct IC50 data for this specific compound pair are not publicly available, the regioisomeric difference constitutes a discrete, quantifiable structural parameter with established precedent for functional divergence.

Kinase inhibitor design Regiochemistry Binding pose

N2-Benzyl vs. 4-Fluorobenzyl and Ethyl Substituents

Three N2-substituted analogs within this sub-series are commercially available: the target compound (N2-benzyl), the N2-(4-fluorobenzyl) derivative (CAS not assigned; C17H19FN6O, MW 342.37), and the N2-ethyl variant (C12H18N6O, MW 262.31) . The 4-fluorobenzyl substituent introduces an electron-withdrawing para-fluoro group that reduces the electron density of the benzyl ring (Hammett σp = +0.06 for F), potentially modulating π–π stacking interactions within aromatic binding pockets [1]. In the PARP1 inhibitor series built on the [1,2,4]triazolo[4,3-a]pyrazine scaffold, N2-substitution identity was a critical determinant of potency: compounds with N2-aryl substituents achieved PARP1 IC50 values <4.1 nM, whereas N2-alkyl or N2-H analogs showed attenuated activity, though exact fold-differences are compound-pair specific [2]. The N2-benzyl group of the target compound provides an unsubstituted phenyl ring as a baseline hydrophobic/aromatic contact, enabling direct comparison with the 4-F-benzyl analog in any screening campaign to deconvolute electronic versus steric contributions to target binding.

SAR Electron withdrawing group Potency modulation

Supplier Purity Specification Range

The target compound is commercially available from multiple vendors with documented purity specifications: AKSci supplies at 95% purity (Catalog No. 2023ED), CheMenu at 97% (Catalog No. CM510708), and MolCore at NLT 98% under ISO-certified quality systems . This represents a purity range of 95–98% across suppliers. For a compound of molecular weight 324.38 g/mol, a 3% purity difference (95% vs. 98%) corresponds to up to 3% w/w of unidentified impurities, which could include unreacted synthetic intermediates, residual solvents, or degradation products. In enzymatic or cellular assays conducted at typical screening concentrations (1–10 µM), a 3% impurity burden from a bioactive contaminant could produce apparent false-positive hit rates or potency shifts of ≥10% if the impurity possesses even modest target activity . By contrast, the N2-unsubstituted parent (CAS 1325305-68-7) is also offered at 95% by some suppliers but lacks the NLT 98% specification tier . Procurement specifications should therefore specify the purity grade aligned with the intended assay sensitivity.

Quality control Procurement specification Assay reproducibility

Multi-Target Ligandability of the Scaffold Core

Although target-specific IC50 data for 8-(4-aminopiperidin-1-yl)-2-benzyl-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one have not been disclosed in the public domain as of 2026, the [1,2,4]triazolo[4,3-a]pyrazine scaffold has been independently validated across at least four distinct therapeutic target classes with nanomolar to low-micromolar potency: (i) PARP1 inhibition with IC50 < 4.1 nM for optimized N2-aryl, C8-substituted derivatives [1]; (ii) dual c-Met/VEGFR-2 kinase inhibition with IC50 of 0.98 ± 0.08 µM (compound 17l) against A549 cells and VEGFR-2 IC50 of 0.089 µM [2]; (iii) human renin inhibition with IC50 values of 1.4–3.9 nM for statine-containing derivatives [3]; and (iv) antiplasmodial activity against P. falciparum 3D7 with IC50 values of 9.90–23.30 µM for C8 tertiary alkylamine derivatives [4]. This breadth of ligandability establishes that the core scaffold itself can productively engage structurally diverse protein targets, and the specific 4-aminopiperidine/2-benzyl substitution pattern on the target compound positions it within a chemical space that bridges the kinase and PARP inhibitor pharmacophore models.

Polypharmacology Kinase inhibition PARP1 Antimalarial

4-Aminopiperidine Solubility and Bioavailability Advantage

The 4-aminopiperidin-1-yl group at C8 is explicitly noted to enhance aqueous solubility and oral bioavailability relative to unsubstituted piperidine or morpholine C8 substituents on the same scaffold [1]. The primary amine (pKa ≈ 9.5–10.5 for aliphatic amines) provides a protonatable handle that can form salt bridges or engage in hydrogen bonding with polar residues, while the piperidine ring itself (pKa ≈ 10–11) contributes additional basicity for salt formation [2]. In contrast, morpholine-substituted analogs (pKa ≈ 8.4) exhibit lower basicity and reduced salt-forming capacity, and unsubstituted piperidine analogs lack the additional hydrogen bond donor contributed by the primary amine [3]. The combination of the 4-aminopiperidine (enhanced solubility) and the N2-benzyl group (increased lipophilicity for membrane permeation) represents a balanced physicochemical profile that is absent in analogs lacking either feature.

Solubility enhancement Bioavailability Drug-likeness

Recommended Application Scenarios


Focused N2-SAR Library for PARP1 and Kinase Programs

The quantitative evidence establishes that the N2-benzyl group confers a distinct lipophilicity profile (estimated +2.0 to +3.0 logP units versus N2-H) and a neutral electronic baseline (Hammett σ = 0) relative to the N2-(4-fluorobenzyl) (σp = +0.06) and N2-ethyl (σ* ≈ -0.10) analogs [1]. This compound is therefore optimally deployed as the electronically neutral reference point in a focused, three-compound N2-substituent SAR set. Researchers performing PARP1 enzymatic assays (where the scaffold achieves IC50 < 4.1 nM for optimized N2-aryl derivatives) [2] or c-Met/VEGFR-2 kinase panels (scaffold IC50 values of 0.089–0.98 µM) [3] can procure all three N2 variants, assay them in parallel at 1 nM–10 µM concentration ranges, and deconvolute electronic versus steric contributions to potency. This application directly leverages the structural differentiation evidence (Evidence Items 1 and 3) to guide rational library design.

ADME Screening with Balanced 4-Aminopiperidine/2-Benzyl Profile

The combination of the 4-aminopiperidine moiety (two ionizable amines for solubility; TPSA ≈ 83–85 Ų) and the N2-benzyl group (increased logP for membrane partitioning) produces a predicted solubility–permeability balance that is absent in the N2-H parent (excessively polar) or C8-morpholine analogs (insufficient H-bond donor capacity) [1]. For ADME screening cascades—including Caco-2 permeability, MDCK-MDR1 efflux ratio, microsomal stability (human/mouse), and plasma protein binding—this compound serves as a more physiologically relevant probe than either extreme of the lipophilicity spectrum within this scaffold class [2]. Procurement at the 98% NLT purity grade is recommended for these assays, as the 3% impurity differential relative to 95% material could confound metabolite identification or protein binding measurements at the low micromolar concentrations typically employed [3].

Multi-Target Kinase and PARP Panel Screening

The [1,2,4]triazolo[4,3-a]pyrazine scaffold has demonstrated nanomolar potency against PARP1 (<4.1 nM) and sub-micromolar to nanomolar activity against c-Met (0.98 µM) and VEGFR-2 (0.089 µM) kinases in independent studies [1][2]. The 4-aminopiperidine/2-benzyl substitution pattern of the target compound places it at the pharmacophoric intersection of these target classes, making it a strong candidate for broad-panel kinase profiling (e.g., 400+ kinase panel at 1 µM) and PARP enzyme family selectivity screening (PARP1, PARP2, PARP3, tankyrase-1/2) to identify novel polypharmacology or off-target liabilities [3]. This application is supported by the class-level biological precedent evidence (Evidence Item 5) and is appropriate for hit identification or tool compound validation stages where scaffold breadth of target engagement is an asset rather than a liability.

4-Amino vs. 3-Amino C8 Regioisomer Kinase Profiling

The 4-aminopiperidine substituent positions the primary amine approximately 5.1–5.5 Å from the pyrazine C8 with a para-like trajectory, while the commercially available 3-aminopiperidine regioisomer positions the amine at approximately 3.5–4.0 Å with a distinct meta-like geometry—a difference of 1.1–2.0 Å that has been shown to produce >10-fold IC50 shifts in analogous c-Met kinase assays [1]. Researchers can procure both regioisomers and compare them head-to-head in kinase enzymatic assays (e.g., c-Met, VEGFR-2, or a broader kinase panel) to empirically map the spatial tolerance of the ATP-binding pocket for the amine geometry. This application directly exploits the structural-geometric differentiation established in Evidence Item 2 and converts a theoretical geometric difference into an experimentally testable hypothesis about binding pose requirements [2].

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